6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Overview
Description
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is known for its unique structure, which combines a pyrazole ring with an oxazine ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with an oxirane compound in the presence of a base
Chemical Reactions Analysis
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol can be compared with other similar compounds, such as:
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.
Pyrrolopyrazine derivatives: These compounds have a similar pyrazole ring but differ in the attached heterocyclic systems, resulting in varied biological activities and uses.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4,10H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZTRPIADPNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)CO)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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